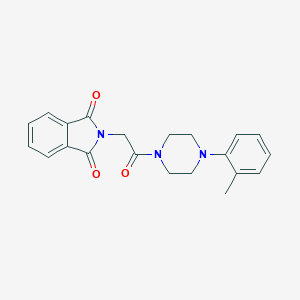

2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The compound with 4-Fluorophenyl moiety was the most potent derivative in this series .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a piperazine ring, which is a heterocyclic amine, and an isoindoline-1,3-dione group . The empirical formula of the compound is C14H17N3O2 and it has a molecular weight of 259.30 .Aplicaciones Científicas De Investigación

Luminescent Properties and Photo-induced Electron Transfer

Compounds structurally similar to 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione have been studied for their luminescent properties and photo-induced electron transfer mechanisms. A study by Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, showing their potential as pH probes due to their fluorescence quantum yields being characteristic of pH-dependent luminescence.

Crystal Structure Analysis

The crystal structure of compounds with piperazine substituents, including their conformations and intermolecular interactions, has been extensively studied. For instance, Wang et al. (2010) reported on the structure of a compound with a piperazine ring adopting a chair conformation, offering insights into molecular packing facilitated by weak interactions.

Anticonvulsant Properties

Research by Kamiński et al. (2011) explored the anticonvulsant properties of new piperazine or morpholine acetamides derived from similar chemical structures. Their findings suggest significant potential in the development of new therapeutic agents for epilepsy.

Herbicidal Activity

In the agricultural sector, compounds akin to 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione have been identified as effective herbicides. Huang et al. (2005) discussed the herbicidal activity of isoindoline-1,3-diones, highlighting their inhibition of protoporphyrinogen oxidase, a critical enzyme for plant survival.

Synthetic Methodologies

The synthesis of related compounds often involves complex methodologies that contribute to the broader field of organic chemistry. For example, Zborovskii et al. (2011) reported on the halocyclization of similar diones, providing a pathway to new structures with potential biological activity.

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The interaction of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a critical role in the central nervous system, influencing processes such as mood, reward, addiction, and motor control.

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .

Result of Action

Direcciones Futuras

The compound and its derivatives could function as potential acetylcholinesterase inhibitors . Further studies are necessary for the development of potent analogs . The compound has also been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . One of them was evaluated in vivo in a Parkinsonism mouse model .

Propiedades

IUPAC Name |

2-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-6-2-5-9-18(15)22-10-12-23(13-11-22)19(25)14-24-20(26)16-7-3-4-8-17(16)21(24)27/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCMOMGXDGKGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trichloro-4-(4-fluorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405314.png)

![2-(2,4-dichlorophenoxy)-N-{4'-nitro[1,1'-biphenyl]-4-yl}propanamide](/img/structure/B405317.png)

![N-(4-{[2-(4-cyclohexylphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B405318.png)

![3'-amino-3-butyl-5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-4-one]](/img/structure/B405320.png)

![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405325.png)

![2-Methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B405327.png)

![3-Allyl-5-[2-(2,4-dichloro-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B405329.png)

![2-Methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B405330.png)

![2-Methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl 2-furoate](/img/structure/B405331.png)

![1-allyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405333.png)

![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B405337.png)